1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive to reproduce on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the death of the bacterial cells .
Comparison with Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride
- 1,9-Diazaspiro[5.5]undecan-2-one
Uniqueness: 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride stands out due to its specific structural features and biological activities. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has a more straightforward synthetic route .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8-2-1-7-12-9(8)3-5-10-6-4-9;/h10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSYXJPSUUVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCNCC2)OC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956371-71-3 |
Source
|
Record name | 1-Oxa-9-azaspiro[5.5]undecan-5-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956371-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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